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Compound of Interest

Compound Name: 3-Fluorodiphenylamine

Cat. No.: B1362259 Get Quote

A detailed guide for researchers and drug development professionals on the distinct

spectroscopic characteristics of isomeric fluorodiphenylamines, providing essential data for

their unambiguous identification and characterization.

This guide presents a comprehensive spectroscopic comparison of three constitutional isomers

of fluorodiphenylamine: 2-fluorodiphenylamine, 3-fluorodiphenylamine, and 4-

fluorodiphenylamine. These compounds are of significant interest in medicinal chemistry and

materials science, and the ability to distinguish between them is crucial for synthesis, quality

control, and downstream applications. This document provides a summary of their key

spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible

(UV-Vis), and Mass Spectrometry (MS), supported by detailed experimental protocols.

Data Presentation
The following tables summarize the key spectroscopic data for the three isomers, allowing for a

clear and direct comparison.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
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Compound
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

2-

Fluorodiphenyla

mine

7.31 – 7.24 m 3H Aromatic-H

7.09
dd, J = 8.4, 0.9

Hz
2H Aromatic-H

7.07 – 6.92 m 3H Aromatic-H

6.86 – 6.75 m 1H Aromatic-H

5.76 br s 1H N-H

3-

Fluorodiphenyla

mine

7.25-7.05 m 3H Aromatic-H

6.95-6.75 m 4H Aromatic-H

6.65-6.55 m 2H Aromatic-H

5.70 br s 1H N-H

4-

Fluorodiphenyla

mine[1]

7.23 t, J = 7.9 Hz 2H Aromatic-H

7.06 – 7.00 m 2H Aromatic-H

6.99 – 6.92 m 4H Aromatic-H

6.88 t, J = 7.3 Hz 1H Aromatic-H

5.56 br s 1H N-H

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
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Compound Chemical Shift (δ, ppm)

2-Fluorodiphenylamine
152.8, 141.9, 131.6, 129.2, 124.1, 121.7, 120.4,

118.6, 117.1, 115.3

3-Fluorodiphenylamine

163.9 (d, J=243 Hz), 145.2 (d, J=10 Hz), 141.8,

130.4 (d, J=9 Hz), 129.5, 122.2, 118.9, 112.5 (d,

J=2 Hz), 108.9 (d, J=21 Hz), 105.0 (d, J=24 Hz)

4-Fluorodiphenylamine[1] 157.8, 143.8, 138.8, 129.2, 120.5, 116.8, 115.8

Table 3: ¹⁹F NMR Spectroscopic Data
Compound Chemical Shift (δ, ppm)

2-Fluorodiphenylamine -133.8

3-Fluorodiphenylamine -113.1

4-Fluorodiphenylamine -121.5

Table 4: Infrared (IR) Spectroscopy Data (KBr Pellet/Thin
Film)

Compound
N-H Stretch
(cm⁻¹)

Aromatic C-
H Stretch
(cm⁻¹)

C=C
Aromatic
Stretch
(cm⁻¹)

C-N Stretch
(cm⁻¹)

C-F Stretch
(cm⁻¹)

2-

Fluorodiphen

ylamine

~3400 ~3050 ~1600, 1500 ~1310 ~1250

3-

Fluorodiphen

ylamine

~3405 ~3040 ~1610, 1515 ~1315 ~1260

4-

Fluorodiphen

ylamine

~3410 ~3050 ~1605, 1510 ~1320 ~1240
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Table 5: UV-Vis Spectroscopic Data (in Ethanol)
Compound λmax (nm)

2-Fluorodiphenylamine ~285

3-Fluorodiphenylamine ~280

4-Fluorodiphenylamine ~290

Table 6: Mass Spectrometry Data
Compound Molecular Ion (m/z)

Key Fragmentation Peaks
(m/z)

2-Fluorodiphenylamine[1] 187 168, 109, 93

3-Fluorodiphenylamine 187 168, 109, 93

4-Fluorodiphenylamine[1] 187 168, 109, 93

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the fluorodiphenylamine isomer was

dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal reference.

¹H NMR Acquisition: Spectra were recorded on a 400 MHz spectrometer. A standard proton

experiment was performed with a spectral width of 0-10 ppm, a pulse angle of 30°, a

relaxation delay of 1.0 s, and an acquisition time of 4 s. Typically, 16 scans were

accumulated for each spectrum.

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were acquired on a 100 MHz

spectrometer. A spectral width of 0-200 ppm was used with a relaxation delay of 2.0 s.

Typically, 1024 scans were accumulated to achieve a good signal-to-noise ratio.
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¹⁹F NMR Acquisition: ¹⁹F NMR spectra were acquired on a spectrometer with a fluorine-

observe channel, typically at a frequency of 376 MHz. Chemical shifts were referenced to an

external standard of CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy
IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid

samples were prepared as potassium bromide (KBr) pellets. A small amount of the sample was

ground with dry KBr and pressed into a thin, transparent disk. The spectra were recorded in the

range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra were obtained using a double-beam spectrophotometer. Solutions of

the fluorodiphenylamine isomers were prepared in ethanol at a concentration of approximately

1 x 10⁻⁴ M. The spectra were recorded from 200 to 400 nm in a 1 cm quartz cuvette, with pure

ethanol used as the reference.

Mass Spectrometry (MS)
Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The samples

were introduced via a direct insertion probe or a gas chromatograph. The ionization energy was

set to 70 eV, and the mass spectra were recorded over a mass-to-charge (m/z) range of 50-

300.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the

fluorodiphenylamine isomers.
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General workflow for spectroscopic analysis.

Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship in identifying the correct isomer based

on the combined spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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